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Compound of Interest

Compound Name: Dinitromethane

Cat. No.: B14754101

Spectroscopic Fingerprints of Dinitromethane: A
Comparative Analysis

A comprehensive guide correlating the spectroscopic signatures of dinitromethane with its
chemical structure, offering a comparative analysis with nitromethane and trinitromethane. This
document provides researchers, scientists, and drug development professionals with detailed
experimental data, protocols, and visual aids to facilitate the identification and characterization
of this energetic material.

Dinitromethane, a geminal dinitroalkane, possesses a unique chemical structure that gives
rise to distinct spectroscopic signatures. Understanding these spectral characteristics is crucial
for its identification, characterization, and differentiation from related nitro compounds. This
guide presents a detailed comparison of the spectroscopic data of dinitromethane with its
mononitro and trinitro counterparts—nitromethane and trinitromethane—across various
analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS).

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

The *H NMR spectrum of dinitromethane is characterized by a single proton resonance, the
chemical shift of which is significantly influenced by the strong electron-withdrawing nature of
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the two nitro groups attached to the same carbon atom. This deshielding effect results in a
downfield shift compared to alkanes but is modulated by the number of nitro groups present.

'H NMR Chemical Shift (8,

Compound Chemical Formula

ppm)
Nitromethane CHsNO:2 ~4.3
Dinitromethane CH2(NO2)2 ~6.1-6.3
Trinitromethane CH(NO2)3 ~7.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The data clearly illustrates a trend of increasing chemical shift with the number of nitro groups.
The single proton of trinitromethane is the most deshielded, followed by the two protons of
dinitromethane, and finally the three protons of nitromethane. This trend directly correlates
with the increasing acidity of the a-proton(s).

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and overall
molecular structure of dinitromethane. The key vibrational modes are associated with the C-H,
C-N, and N-O bonds.

Infrared (IR) Spectroscopy: The IR spectrum of dinitromethane is dominated by strong
absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the
two nitro groups.

Raman Spectroscopy: Similar to the IR spectrum, the Raman spectrum of dinitromethane
exhibits characteristic bands for the nitro group vibrations. However, due to different selection
rules, the relative intensities of the bands may differ, providing complementary information.
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Dinitromethane Nitromethane Trinitromethane
CH2(NO2)2 CHsNO:2 CH(NO2)3
Vibrational Mode ( ( 2) ( ) (CH( )2)
Wavenumber Wavenumber Wavenumber
(cm™?) (cm™?) (cm?)
Asymmetric NO2
~1580 - 1610 ~1550 ~1600
Stretch
Symmetric NO2
~1330 - 1350 ~1375 ~1300
Stretch
C-N Stretch ~900 - 920 ~920 ~800-900
CH2/CH
) ) ~1430, ~1270 ~1410, ~1100 -
Bending/Rocking
C-H Stretch ~3000 - 3100 ~3000 ~3000

The presence of two nitro groups in dinitromethane leads to a splitting or broadening of the
NO: stretching bands compared to nitromethane. The positions of these bands are sensitive to
the electronic environment and can be used to distinguish between different nitroalkanes.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dinitromethane results in fragmentation
patterns that are characteristic of its structure. The molecular ion peak is often weak or absent
due to the energetic nature of the molecule. Key fragments arise from the loss of nitro groups
and subsequent rearrangements.

m/z Proposed Fragment

106 [CH2(NO2)2]* (Molecular lon)
60 [CH2NO2]*

46 [NO-]*

30 [NOJ*
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The fragmentation pattern provides a clear fingerprint for dinitromethane, with the prominent
peak at m/z = 46, corresponding to the nitro group, being a key indicator for this class of
compounds.

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the nitroalkane sample in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCls, Acetone-ds) in a clean, dry 5 mm NMR tube.[1][2]

o Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a
small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

e Cap the NMR tube and gently invert to mix the solution.
Data Acquisition:

e Acquire the IH NMR spectrum on a spectrometer operating at a frequency of 300 MHz or
higher.

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

» Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

FTIR Spectroscopy of Liquid Samples

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.

e Place a single drop of the liquid nitroalkane sample directly onto the center of the ATR
crystal.[3]

o Lower the press arm to ensure good contact between the sample and the crystal.
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Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm~1.[3]

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

The final spectrum is presented in terms of transmittance or absorbance.

Raman Spectroscopy of Liquid Samples

Sample Preparation:

e Place a small amount of the liquid nitroalkane sample into a glass vial or a quartz cuvette.[4]
» No special sample preparation is typically required for liquid samples.[4]

Data Acquisition:

o Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785
nm).

e Focus the laser onto the liquid sample.

o Collect the scattered Raman signal using an appropriate objective and spectrometer
settings.

e Acquire the spectrum over a suitable Raman shift range (e.g., 200-3500 cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of the nitroalkane in a volatile organic solvent (e.g.,
dichloromethane, hexane) at a concentration of approximately 10 pug/mL.[5]

o Transfer the solution to a 1.5 mL glass autosampler vial.[5]
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Instrumentation and Analysis:

Use a GC-MS system equipped with a capillary column suitable for the analysis of volatile
organic compounds (e.g., a non-polar DB-5 or equivalent).

Inject a small volume (e.g., 1 pL) of the sample into the heated GC inlet.

Employ a suitable temperature program to separate the components of the mixture.

The mass spectrometer is typically operated in electron ionization (El) mode at 70 eV.

Acquire mass spectra over a mass-to-charge ratio (m/z) range of, for example, 30-200.

Logical Relationship between Structure and
Spectroscopic Signatures

The following diagram illustrates the correlation between the chemical structure of
dinitromethane and its characteristic spectroscopic signals.

Correlation of Dinitromethane's Structure with its Spectroscopic Signatures

Chemical Structure

| | CH2(NOz2)2

Two electron-withdrawing
NO: groups cause Vibrations of Vibrations of Vibration of the
significant deshielding the N-O bonds the N-O bonds C-N bond
of the two protons.
/ / Spectrosfopic Signatures \ \ \
Mass §pectrometry

1H NMR Vibrational Spectroscopy (IR/Ramanx
Fragments at m/z:
Singlet at ~6.2 pom Asymmetric NO2 Stretch Symmetric NO2 Stretch C-N Stretch CHz Bending eol[g?—i[’\Nﬂg I
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Vibration of the Fragmentation upon
C-H bonds electron ionization

30 [NOJ*
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Caption: Dinitromethane's structure and its spectroscopic fingerprints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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